Cas no 1410810-15-9 (methyl cis-3-formylcyclobutanecarboxylate)

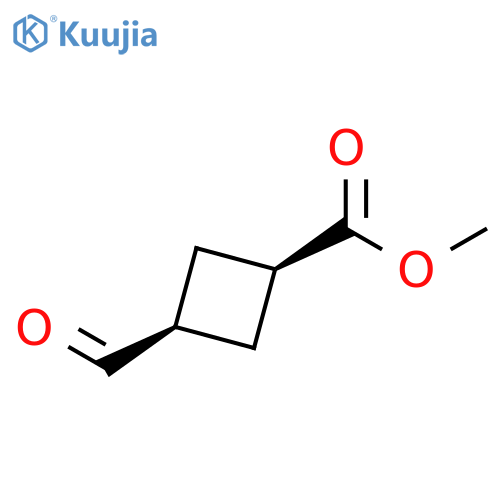

1410810-15-9 structure

商品名:methyl cis-3-formylcyclobutanecarboxylate

CAS番号:1410810-15-9

MF:C7H10O3

メガワット:142.152502536774

MDL:MFCD30802431

CID:5169909

methyl cis-3-formylcyclobutanecarboxylate 化学的及び物理的性質

名前と識別子

-

- rel-methyl (1s,3s)-3-formylcyclobutane-1-carboxylate

- cis-3-Formyl-cyclobutanecarboxylic acid methyl ester

- methyl cis-3-formylcyclobutanecarboxylate

-

- MDL: MFCD30802431

- インチ: 1S/C7H10O3/c1-10-7(9)6-2-5(3-6)4-8/h4-6H,2-3H2,1H3/t5-,6+

- InChIKey: LGQLZBUFWUZWAF-OLQVQODUSA-N

- ほほえんだ: [C@@H]1(C(OC)=O)C[C@H](C=O)C1

methyl cis-3-formylcyclobutanecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | LN8492057-500mg |

Methyl(1s |

1410810-15-9 | 3s)-3-formylcyclobutane-1-carboxylate | 500mg |

RMB 8737.60 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1129294-250mg |

cis-3-Formyl-cyclobutanecarboxylic acid methyl ester |

1410810-15-9 | 95% | 250mg |

$570 | 2023-05-18 | |

| Cooke Chemical | LN8492057-100mg |

Methyl(1s |

1410810-15-9 | 3s)-3-formylcyclobutane-1-carboxylate | 100mg |

RMB 4364.00 | 2025-02-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0815-5g |

cis-3-Formyl-cyclobutanecarboxylic acid methyl ester |

1410810-15-9 | 95% | 5g |

¥51414.37 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1472955-1g |

cis-3-Formyl-cyclobutanecarboxylic acid methyl ester |

1410810-15-9 | 95% | 1g |

$1765 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0815-250mg |

cis-3-Formyl-cyclobutanecarboxylic acid methyl ester |

1410810-15-9 | 95% | 250mg |

¥4109.65 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1472955-5g |

cis-3-Formyl-cyclobutanecarboxylic acid methyl ester |

1410810-15-9 | 95% | 5g |

$6585 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1472955-500mg |

cis-3-Formyl-cyclobutanecarboxylic acid methyl ester |

1410810-15-9 | 95% | 500mg |

$940 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1472955-250mg |

cis-3-Formyl-cyclobutanecarboxylic acid methyl ester |

1410810-15-9 | 95% | 250mg |

$525 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1472955-500mg |

cis-3-Formyl-cyclobutanecarboxylic acid methyl ester |

1410810-15-9 | 95% | 500mg |

$940 | 2025-02-28 |

methyl cis-3-formylcyclobutanecarboxylate 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

1410810-15-9 (methyl cis-3-formylcyclobutanecarboxylate) 関連製品

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1410810-15-9)methyl cis-3-formylcyclobutanecarboxylate

清らかである:99%

はかる:1g

価格 ($):1124.0